

Application Notes: Analysis of Efavirenz in Hair Samples using (Rac)-Efavirenz-d5

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Compound of Interest

Compound Name: (Rac)-Efavirenz-d5

Cat. No.: B127556

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Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of human immunodeficiency virus (HIV) infection.[1][2][3] Monitoring the concentration of Efavirenz in hair samples offers a significant advantage over traditional plasma analysis by providing a longer-term window of detection, which is valuable for assessing treatment adherence.[1][4][5] This application note details a robust and sensitive method for the quantitative analysis of Efavirenz in human hair using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **(Rac)-Efavirenz-d5** as an internal standard.[6][7]

Principle

This method involves the extraction of Efavirenz and the internal standard, **(Rac)-Efavirenz-d5**, from hair samples, followed by chromatographic separation and detection using tandem mass spectrometry. The use of a stable isotope-labeled internal standard, **(Rac)-Efavirenz-d5**, is crucial for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[6][7]

Instrumentation and Materials

- Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[\[1\]](#)[\[8\]](#)[\[9\]](#)
- Analytical Column: A reversed-phase C18 column (e.g., Agilent Poroshell C18 or equivalent).[\[1\]](#)
- **(Rac)-Efavirenz-d5**: Deuterated internal standard.[\[6\]](#)[\[7\]](#)
- Efavirenz: Analytical standard.
- Reagents: Methanol (HPLC grade), acetonitrile (HPLC grade), water (LC-MS grade), methyl tert-butyl ether (MTBE), ethyl acetate, and ammonium acetate.
- Equipment: Centrifuge, vortex mixer, water bath, nitrogen evaporator.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of LC-MS/MS methods for the analysis of Efavirenz in hair.

Table 1: Method Validation Parameters for Efavirenz in Hair

Parameter	Typical Value	Reference
Linearity Range	0.05 - 40 ng/mg	[1] [10]
Lower Limit of Quantification (LLOQ)	0.05 - 0.625 ng/mg	[1] [10]
Inter-day Precision (%CV)	< 15%	[1] [10]
Intra-day Precision (%CV)	< 15%	[1] [10]
Accuracy	89% - 110%	[1] [10]
Recovery	83% - 91%	[1] [10]

Table 2: Mass Spectrometry Parameters for Efavirenz and **(Rac)-Efavirenz-d5**

Analyte	Ionization Mode	Precursor Ion (m/z)	Product Ion (m/z)
Efavirenz	Negative or Positive	314.2 or 316.1	69.0 or 244.0
(Rac)-Efavirenz-d5	Negative or Positive	319.2 or 321.1	74.0 or 249.0

Note: Specific transitions may vary depending on the instrument and optimization.

Experimental Protocols

A detailed protocol for the extraction and analysis of Efavirenz from hair samples is provided below.



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Caption: Experimental workflow for the analysis of Efavirenz in hair.

Hair Sample Preparation

- **Washing:** Wash the hair samples with a suitable solvent (e.g., dichloromethane or methanol) to remove external contaminants.
- **Drying:** Allow the hair samples to air dry completely.
- **Pulverization/Cutting:** Cut the hair into small segments (approximately 1 mm) or pulverize it to increase the surface area for efficient extraction.^[10]
- **Weighing:** Accurately weigh approximately 2 mg of the prepared hair sample into a microcentrifuge tube.^[10]

Extraction Procedure

- Internal Standard Spiking: Add a known amount of **(Rac)-Efavirenz-d5** internal standard solution to each hair sample.
- Methanol Extraction: Add 1 mL of methanol to each tube. Vortex the mixture and incubate it in a shaking water bath at 37°C overnight (at least 14 hours).[\[10\]](#)[\[11\]](#)
- Liquid-Liquid Extraction: After incubation, centrifuge the tubes. Transfer the methanol supernatant to a new tube. To the remaining hair sample, add a mixture of methyl tert-butyl ether (MTBE) and ethyl acetate (1:1, v/v) under alkaline conditions.[\[10\]](#)[\[11\]](#) Vortex and centrifuge again.
- Combine and Evaporate: Combine the supernatant from the liquid-liquid extraction with the initial methanol extract. Evaporate the combined solution to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.[\[9\]](#) Vortex and transfer the solution to an autosampler vial for analysis.

LC-MS/MS Analysis

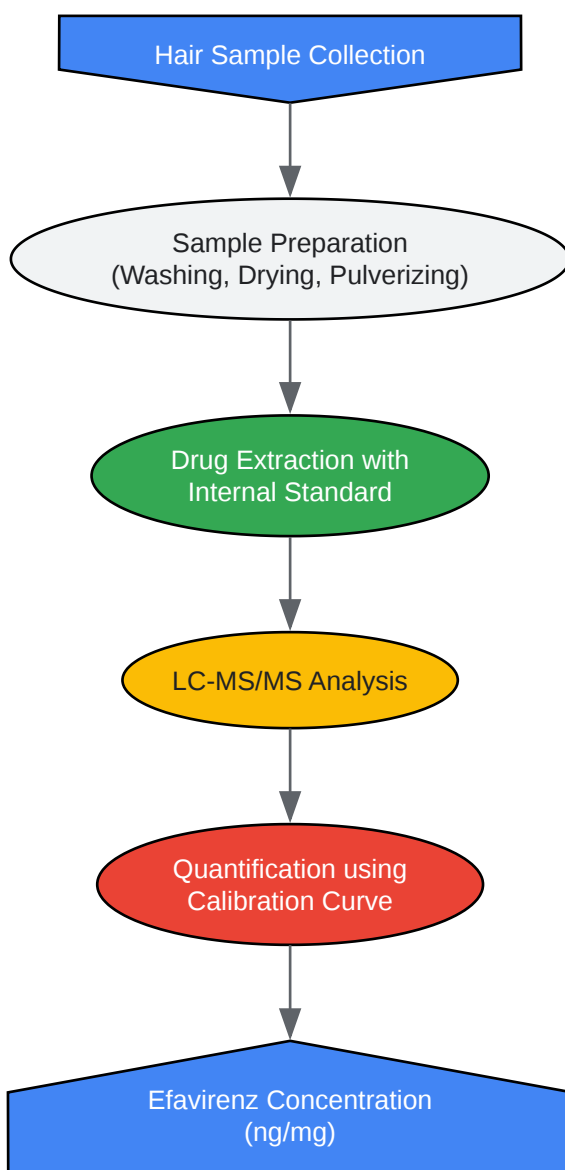
- Chromatographic Conditions:
 - Column: C18 reversed-phase column.[\[1\]](#)
 - Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile or methanol and water with a modifier like ammonium acetate.[\[8\]](#)[\[9\]](#)
 - Flow Rate: A typical flow rate is between 0.4 and 0.8 mL/min.
 - Injection Volume: 5-10 µL.
- Mass Spectrometric Conditions:
 - Ionization: Electrospray ionization (ESI) in either positive or negative mode.[\[1\]](#)[\[10\]](#)
Efavirenz can be monitored in both modes, but negative ionization is often preferred for its selectivity.[\[10\]](#)

- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for Efavirenz and **(Rac)-Efavirenz-d5** should be optimized for the specific instrument being used.

Data Analysis and Quantification

The concentration of Efavirenz in the hair samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Efavirenz in the unknown samples is then interpolated from this calibration curve.

Logical Relationship of Key Steps



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Caption: Logical flow from sample to result in hair analysis.

Conclusion

This application note provides a comprehensive protocol for the sensitive and accurate quantification of Efavirenz in human hair samples using LC-MS/MS with **(Rac)-Efavirenz-d5** as an internal standard. The method is suitable for therapeutic drug monitoring and adherence assessment in clinical and research settings. The use of a deuterated internal standard

ensures high accuracy and precision, making this a reliable method for long-term monitoring of Efavirenz exposure.

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